N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-28-21-13-10-17(14-22(21)29-2)20-15-31-24(25-20)26-23(27)16-8-11-19(12-9-16)30-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOYOSVTDMCJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of Phenoxybenzamide Moiety: The phenoxybenzamide moiety can be synthesized by reacting phenol derivatives with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues and Substituent Effects
Key Observations :
- Anti-inflammatory Activity : Compound 5c (4-chlorobenzamide derivative) exhibits potent anti-inflammatory activity, suggesting that electron-withdrawing groups (e.g., Cl) enhance efficacy in this scaffold . In contrast, the target compound’s 3,4-dimethoxy groups may favor antioxidant or neurotrophic roles, as seen in dimethoxy-substituted cyclohexenes ().
- Enzyme Inhibition: Compound 6a’s 4-hydroxy-3-methoxyphenyl group confers non-selective COX inhibition, while its acetamide chain simplifies the structure compared to the target’s bulky phenoxybenzamide .
Physicochemical Properties
Implications :
- The target’s high molecular weight and lipophilicity may limit bioavailability but enhance membrane permeability.
- Analogues with fewer hydrogen bond acceptors (e.g., 5c) may exhibit better solubility profiles .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a phenoxybenzamide moiety, which contribute to its unique biological profile. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain kinases and enzymes involved in inflammatory pathways. For instance, studies have reported that compounds with similar structures exhibit dual cholinesterase inhibition, which can be beneficial in neurodegenerative diseases like Alzheimer's .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antioxidant Activity | Protects cells from oxidative stress by scavenging free radicals. |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines like IL-1β and TNF-α in vitro. |
| Neuroprotective Effects | Shows protective effects against H₂O₂-induced damage in neuronal cell lines. |
| Cholinesterase Inhibition | Potentially useful in treating Alzheimer's disease by inhibiting acetylcholinesterase. |
Case Studies and Research Findings
- Neuroprotective Study : A study evaluating the neuroprotective effects of similar thiazole derivatives demonstrated a significant reduction in cell death induced by oxidative stress in PC12 cells. The compound exhibited a 53% neuroprotective effect compared to ferulic acid (77%), indicating its potential use in neuroprotection .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of thiazole derivatives found that certain compounds effectively reduced levels of inflammatory markers such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. This suggests that this compound may also possess similar anti-inflammatory capabilities .
- Cholinesterase Inhibition : Research on multitarget compounds indicated that derivatives with thiazole structures could serve as mixed-type inhibitors of cholinesterase enzymes. This activity is crucial for developing treatments for cognitive disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
